molecular formula C7H15FN2 B1469433 (4-Fluoro-1-methylpiperidin-4-yl)methanamine CAS No. 1554428-01-1

(4-Fluoro-1-methylpiperidin-4-yl)methanamine

Cat. No.: B1469433
CAS No.: 1554428-01-1
M. Wt: 146.21 g/mol
InChI Key: PVTQLKLAMRWQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Fluoro-1-methylpiperidin-4-yl)methanamine” is a chemical compound with the molecular formula C7H15FN2 . It has a molecular weight of 146.21 . This compound is also known as 4F-MPH or “4-fluoromethylphenidate”.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 4th position with a fluorine atom and a methyl group . The exact spatial arrangement of these atoms can be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 182.8±25.0 °C and a predicted density of 1.03±0.1 g/cm3 . Its pKa, a measure of acid strength, is predicted to be 10.13±0.29 .

Scientific Research Applications

Biased Agonists for Serotonin Receptors

  • Novel derivatives designed as "biased agonists" of serotonin 5-HT1A receptors were studied for their potential antidepressant-like activity. These compounds showed high selectivity and affinity for 5-HT1A receptors, stimulating ERK1/2 phosphorylation in the cortex and demonstrating robust antidepressant-like efficacy in animal models, suggesting promising avenues for antidepressant drug development (Sniecikowska et al., 2019).

Asymmetric Synthesis of Aminoalkyl Piperidines

  • Research on the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine was conducted, highlighting the synthetic pathways to create substituted diamino alcohols and diamines, which are significant for the development of pharmacologically active compounds (Froelich et al., 1996).

Properties

IUPAC Name

(4-fluoro-1-methylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2/c1-10-4-2-7(8,6-9)3-5-10/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTQLKLAMRWQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluoro-1-methylpiperidin-4-yl)methanamine
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(4-Fluoro-1-methylpiperidin-4-yl)methanamine
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(4-Fluoro-1-methylpiperidin-4-yl)methanamine
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(4-Fluoro-1-methylpiperidin-4-yl)methanamine
Reactant of Route 5
(4-Fluoro-1-methylpiperidin-4-yl)methanamine
Reactant of Route 6
(4-Fluoro-1-methylpiperidin-4-yl)methanamine

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